Methyl 3-methyl-2-oxobutanoate

説明

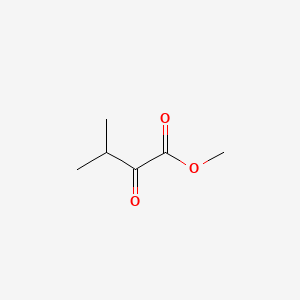

Methyl 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C6H10O3. It is a methyl ester derivative of 3-methyl-2-oxobutanoic acid. This compound is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-oxobutanoate can be synthesized through the esterification of 3-methyl-2-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process includes the esterification of 3-methyl-2-oxobutanoic acid with methanol under controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: 3-methyl-2-oxobutanoic acid.

Reduction: 3-methyl-2-hydroxybutanoate.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Biological and Medical Research

Metabolic Disorders

Methyl 3-methyl-2-oxobutanoate is notably involved in the metabolism of branched-chain amino acids. Its accumulation is linked to Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the inability to metabolize certain amino acids. Research has focused on understanding its role in disease pathophysiology and developing potential therapeutic interventions for MSUD patients .

Neuroprotective Effects

Recent studies indicate that this compound may exhibit neuroprotective properties, particularly in animal models of neurodegenerative diseases. Investigations are underway to explore its potential as a therapeutic agent in conditions such as Alzheimer's and Parkinson's disease .

Cardiac Health

Research highlights a connection between impaired branched-chain amino acid oxidation, including this compound, and cardiac dysfunction. Enhancing the oxidation of these acids has shown promise in improving cardiac function in heart failure models .

Chemical Synthesis and Industrial Applications

Synthetic Chemistry

this compound serves as a valuable building block in organic synthesis. It is used to produce various pharmaceuticals and agrochemicals, showcasing its versatility in chemical reactions such as alkylation and reduction .

Flavor and Fragrance Industry

The compound's fruity taste contributes to its application in the flavoring and fragrance industries. Its unique chemical properties allow it to be utilized as a flavoring agent in food products and as a scent component in perfumes .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibitory effects on bacterial growth at concentrations above 100 µg/mL, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Enzyme Kinetics

Research on acetolactate synthase revealed that this compound acts as an effective substrate. The Michaelis-Menten constant (K_m) was determined to be approximately 5.6 mM, indicating a strong affinity between the enzyme and substrate .

Comparative Data Table

| Application Area | Details |

|---|---|

| Metabolic Disorders | Role in MSUD; potential therapeutic interventions |

| Neuroprotective Effects | Investigated for treatment of neurodegenerative diseases |

| Cardiac Health | Linked to cardiac dysfunction; enhances oxidation improves heart function |

| Synthetic Chemistry | Building block for pharmaceuticals and agrochemicals |

| Flavor Industry | Used as a flavoring agent due to its fruity taste |

| Antimicrobial Research | Significant inhibitory effects against pathogenic bacteria |

作用機序

The mechanism of action of methyl 3-methyl-2-oxobutanoate involves its participation in various biochemical pathways. It acts as a substrate for enzymes such as 3-methyl-2-oxobutanoate dehydrogenase, which catalyzes its conversion to other metabolites. This process is crucial in the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.

類似化合物との比較

- 3-methyl-2-oxobutanoic acid

- 2-oxo-3-methylbutanoate

- 2-oxoisovalerate

- 2-oxoisopentanoate

- alpha-ketovaline

- 2-ketovaline

Uniqueness: Methyl 3-methyl-2-oxobutanoate is unique due to its ester functional group, which makes it more reactive in esterification and transesterification reactions compared to its acid counterparts. This reactivity is leveraged in organic synthesis to create a variety of derivatives and complex molecules.

生物活性

Methyl 3-methyl-2-oxobutanoate, also known as 3-methyl-2-oxovalerate or its derivatives, is a compound that has garnered attention due to its biological activity and implications in metabolic pathways, particularly concerning branched-chain amino acids (BCAAs). This article explores its biological properties, mechanisms of action, and potential health implications.

- Chemical Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- CAS Number : 1460-34-0

This compound is classified as a keto acid, which plays a significant role in the metabolism of branched-chain amino acids such as leucine, isoleucine, and valine. It is an intermediate in the catabolism of these amino acids and is involved in various enzymatic reactions.

Metabolic Pathways

The compound is primarily involved in the following metabolic pathways:

- Branched-chain Amino Acid Catabolism : this compound arises from the transamination of branched-chain amino acids. It serves as a substrate for further enzymatic reactions leading to energy production.

- Acidosis and Neurotoxicity : Elevated levels of this compound can lead to metabolic acidosis, a condition characterized by an excess of acid in the body fluids. This is particularly relevant in disorders like Maple Syrup Urine Disease (MSUD), where there is a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDC) that leads to the accumulation of toxic metabolites including this compound .

Neurotoxicity

Research indicates that this compound exhibits neurotoxic properties. High concentrations can damage nerve cells and tissues, contributing to neurological deficits observed in conditions such as MSUD . Symptoms associated with elevated levels include:

- Poor feeding

- Vomiting

- Lethargy

- Neurological impairments

Enzymatic Interactions

The compound interacts with several key enzymes involved in amino acid metabolism:

| Enzyme | Function | Reaction |

|---|---|---|

| Branched-chain alpha-keto acid dehydrogenase | Catalyzes conversion of alpha-keto acids to acyl-CoA | L-Isoleucine + Oxoglutaric acid → this compound + L-glutamic acid |

| Branched-chain-amino-acid aminotransferase | First step in catabolism of BCAAs | L-Valine + 2-Oxoglutarate → this compound + L-glutamate |

These enzymatic reactions are crucial for maintaining metabolic balance and energy production within cells.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Maple Syrup Urine Disease (MSUD) : A case study published in Metabolism detailed how patients with MSUD exhibited significantly elevated levels of this compound, correlating with neurological symptoms and metabolic disturbances .

- Neuroprotective Effects : Another study explored the potential neuroprotective effects of related compounds derived from BCAA metabolism. While this compound itself is neurotoxic at high levels, some derivatives may offer protective effects against oxidative stress in neuronal cultures .

- Metabolic Acidosis : Research has shown that chronic exposure to elevated levels can lead to systemic acidosis, impacting multiple organ systems and leading to severe health complications if not managed properly .

特性

IUPAC Name |

methyl 3-methyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4(2)5(7)6(8)9-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWVBPZZQFOVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498766 | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-67-8 | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methyl-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。